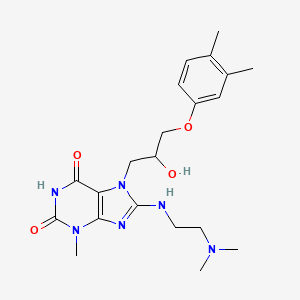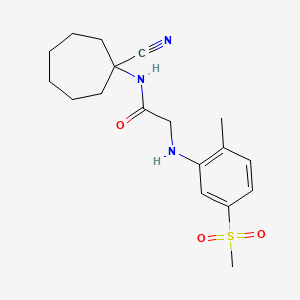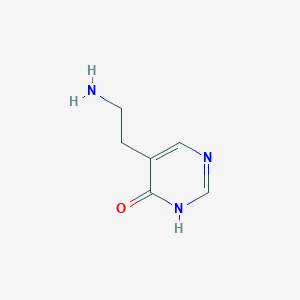
4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride” is a chemical compound with the molecular formula C16H24ClNO2 . It has a molecular weight of 297.82 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is1S/C16H23NO2.ClH/c1-14-5-3-8-17 (12-14)9-4-10-19-16-7-2-6-15 (11-16)13-18;/h2,6-7,11,13-14H,3-5,8-10,12H2,1H3;1H . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 297.82 , and its molecular formula is C16H24ClNO2 .Scientific Research Applications
Electrochemical Applications
Research by Jin-jin Lu et al. (2014) on the electrochemical polymerization of pyrrole containing TEMPO side chain on a Pt electrode showcases the utility of similar compounds in developing electrocatalytic materials. Their study demonstrates the high electrocatalytic activity of PPy-TEMPO for benzyl alcohol oxidation, suggesting potential for similar compounds in electrocatalysis and energy conversion technologies (Jin-jin Lu et al., 2014).
Crystal Structure Analysis
M. Gümüş et al. (2022) explored the crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. Such studies are crucial for understanding the intermolecular interactions and structural determinants of compound stability and reactivity, providing a foundational approach for analyzing the structural aspects of similar chemical entities (M. Gümüş et al., 2022).
Synthetic Methodologies
V. Moshkin and V. Sosnovskikh (2013) reported a one-pot synthesis of tetrahydroisoquinolin-4-ols via a novel acid-catalyzed rearrangement, demonstrating the synthetic versatility of similar compounds in creating complex heterocyclic structures. This highlights the potential for employing related methodologies in synthesizing derivatives of 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride for various research purposes (V. Moshkin & V. Sosnovskikh, 2013).
Antioxidant Activity Studies
A study by H. Yüksek et al. (2015) on the synthesis, in vitro antioxidant activity, and physicochemical properties of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives offers insights into evaluating the antioxidant potential of similar compounds. Understanding such properties is vital for assessing the utility of these compounds in medicinal chemistry and pharmacology (H. Yüksek et al., 2015).
Catalysis and Reaction Mechanisms
Research on the regioselective protection of 3,4-dihydroxy-benzaldehyde by G. Plourde and R. R. Spaetzel (2002) provides an example of manipulating functional groups to achieve desired chemical reactivities. Such methodologies could be applied to the targeted chemical to modify its properties or to facilitate its involvement in specific chemical reactions (G. Plourde & R. R. Spaetzel, 2002).
Safety And Hazards
properties
IUPAC Name |
4-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-14-4-2-9-17(12-14)10-3-11-19-16-7-5-15(13-18)6-8-16;/h5-8,13-14H,2-4,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAHCHXPNFJVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=CC=C(C=C2)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromophenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2733883.png)
![Methyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2733884.png)
![3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2733886.png)

![1-Tert-butoxycarbonyl-2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amine](/img/structure/B2733891.png)


![7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/no-structure.png)
![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2733896.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2733897.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2733898.png)
![1-[[3-(Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl]benzotriazole](/img/structure/B2733900.png)
![6-(2-Chloroacetyl)-3,4,4a,5,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2733901.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2733902.png)